![molecular formula C20H16F2N6O2 B2665305 N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847381-72-0](/img/structure/B2665305.png)

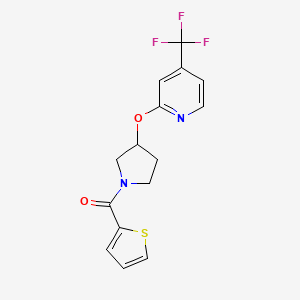

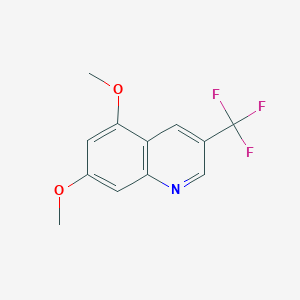

N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

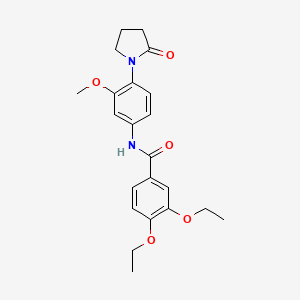

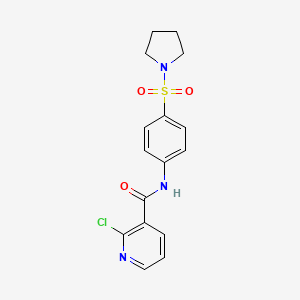

N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H16F2N6O2 and its molecular weight is 410.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Applications

Crystal Structure Analysis

The crystal structure of related compounds, such as the one studied by Hu et al. (2005), demonstrates the importance of structural analysis in understanding the binding properties of these chemicals. This research helps in comprehending how such compounds can interact with biological systems, thus informing their potential applications in medicine or agriculture (Hu, Chen, Liu, & Yang, 2005).

X-Ray Diffraction and Spectroscopic Analysis

The work of Lahmidi et al. (2019) on similar compounds highlights the role of X-ray diffraction and spectroscopic techniques in determining the molecular structure, which is crucial for understanding how these compounds might function in various scientific applications, such as in the development of new materials or pharmaceuticals (Lahmidi, Anouar, El Hamdaoui, et al., 2019).

Potential Pharmacological Applications

Antibacterial and Antimicrobial Activity

Research by Medwid et al. (1990) and Abunada et al. (2008) demonstrates the potential of triazolopyrimidine derivatives in inhibiting mediator release, which could be explored for developing new antiasthma agents or antimicrobial substances (Medwid, Paul, Baker, et al., 1990); (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Antimalarial Effects

Studies like those by Werbel, Elslager, and Chu (1973) indicate the potential of similar compounds for antimalarial effects, which could lead to new treatments for malaria (Werbel, Elslager, & Chu, 1973).

Chemical Synthesis and Transformations

Synthesis Techniques

The work of Zheng et al. (2014) and Riyadh (2011) on related compounds emphasizes the diverse synthesis techniques, which can provide insights into the scalable production of such chemicals for various applications (Zheng, Ma, Tang, et al., 2014); (Riyadh, 2011).

Reactions and Derivatives

Farghaly (2008) and Kumara et al. (2013) provide examples of the reactions and formation of derivatives from triazolopyrimidines, which is crucial for creating a variety of compounds with different properties and potential applications (Farghaly, 2008); (Kumara, Mohana, & Mallesha, 2013).

Environmental and Degradation Studies

Anaerobic Degradation

Wolt et al. (1992) provide insights into the environmental impact and degradation pathways of similar herbicides, which is essential for understanding the environmental fate and potential ecological risks of these chemicals (Wolt, Schwake, Batzer, et al., 1992).

Radioactive Labeling for Imaging

Dollé et al. (2008) explored the synthesis of radiolabeled triazolopyrimidines, which can be used in advanced imaging techniques like PET, offering a pathway for non-invasive imaging in medical diagnostics (Dollé, Hinnen, Damont, et al., 2008).

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N6O2/c1-12-2-4-13(5-3-12)9-28-19-18(25-26-28)20(30)27(11-23-19)10-17(29)24-16-7-6-14(21)8-15(16)22/h2-8,11H,9-10H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZIGQSDEUMPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)

![7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2665228.png)

![(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2665234.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)